3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazine Ring: The thiadiazine ring is formed through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl and Dimethoxyphenyl Groups: The chlorophenyl and dimethoxyphenyl groups are introduced through substitution reactions.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, which involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods often involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents such as dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing groups .
Scientific Research Applications
3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Enzymes: The compound may bind to specific enzymes, inhibiting their activity and affecting biochemical pathways.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Induction of Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-dimethoxyphenyl)-5H-(1,2,3)triazolo(5,1-b)(1,3,4)thiadiazine hydrobromide
- 6-(4-methylphenyl)-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine hydrobromide
- 6-phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine hydrobromide
Uniqueness
3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups and its potential biological activities. The presence of both chlorophenyl and dimethoxyphenyl groups, along with the thiadiazine ring, contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H20ClN3O3S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20ClN3O3S/c1-28-19-8-4-7-16(21(19)29-2)17-10-20(27)26-12-25(13-30-22(26)18(17)11-24)15-6-3-5-14(23)9-15/h3-9,17H,10,12-13H2,1-2H3 |
InChI Key |
AJJPRQANPPCHPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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